4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused with a pyrrole ring. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of the compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound “this compound” interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound “this compound” affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these processes and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the action of “this compound” include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base for the carboxylation step. Industrial production methods may employ similar strategies but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming complex molecules useful in medicinal chemistry.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Lacks the bromine atom, which can influence its chemical properties and applications.
The presence of the bromine atom in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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